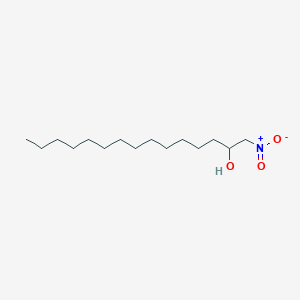
1-Nitropentadecan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitropentadecan-2-OL is an organic compound that belongs to the class of nitro alcohols It is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to a long carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Nitropentadecan-2-OL can be synthesized through several methods. One common approach involves the nitration of pentadecan-2-OL using nitric acid or a nitrating mixture. The reaction typically requires controlled conditions to ensure the selective introduction of the nitro group at the desired position on the carbon chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Nitropentadecan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of pentadecan-2-one or pentadecanoic acid.
Reduction: Formation of 1-aminopentadecan-2-OL.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
1-Nitropentadecan-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Nitropentadecan-2-OL exerts its effects depends on its chemical structure. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds and interact with other molecules. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Nitropentadecan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
1-Aminopentadecan-2-OL: Similar structure but with an amino group instead of a nitro group.
Pentadecan-2-OL: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
1-Nitropentadecan-2-OL is unique due to the presence of both a nitro group and a hydroxyl group, which confer distinct chemical properties and reactivity
Properties
CAS No. |
62105-62-8 |
|---|---|
Molecular Formula |
C15H31NO3 |
Molecular Weight |
273.41 g/mol |
IUPAC Name |
1-nitropentadecan-2-ol |
InChI |
InChI=1S/C15H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15,17H,2-14H2,1H3 |
InChI Key |
HXXUNBYCISCKDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(C[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















